![molecular formula C7H8N4O B559662 4-methoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amine CAS No. 84955-32-8](/img/structure/B559662.png)

4-methoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amine

Overview

Description

“4-methoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amine” is a chemical compound that has been studied for its potential antiviral properties . It belongs to the class of organic compounds known as 2-halobenzoic acids and derivatives . This compound has been found to have promising antiviral activity against flaviviruses such as Zika virus (ZIKV) and dengue virus (DENV) .

Synthesis Analysis

The synthesis of this compound involves a series of steps. For instance, in one study, a series of pyrrolo[2,3-d]pyrimidine derivatives containing a 1,8-naphthyridine-4-one fragment were synthesized . Another study reported the synthesis of a compound with a similar structure, where a suspension of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine in anhydrous CH3CN was reacted with K2CO3 and 4-nitrobenzyl bromide .

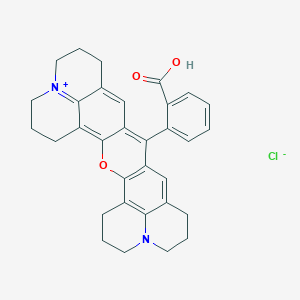

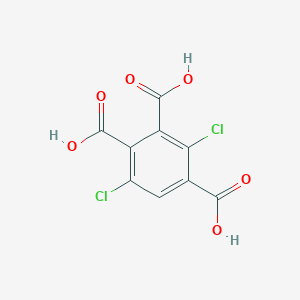

Molecular Structure Analysis

The molecular structure of “4-methoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amine” consists of a pyrrolo[2,3-d]pyrimidine core with a methoxy group at the 4-position . The molecular formula of this compound is C7H7N3O .

Physical And Chemical Properties Analysis

The physical and chemical properties of “4-methoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amine” include a molecular weight of 149.15 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 3, and a rotatable bond count of 1 .

Scientific Research Applications

Antiviral Activity

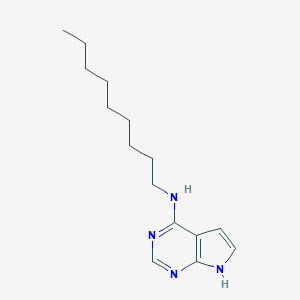

The compound 4-methoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amine has been studied for its potential antiviral properties. Research has focused on designing and synthesizing pyrrolo[2,3-d]pyrimidine nucleosides and related analogs as potential antineoplastic and antiviral agents .

Parkinson’s Disease Therapy

Inhibition of LRRK2 kinase activity with small molecules like 4-methoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amine has emerged as a potential novel therapeutic treatment for Parkinson’s disease. This compound is part of a series identified as potent LRRK2 inhibitors .

Synthesis of Novel Tricyclic Systems

The derivative of this compound, 4-methoxypyrrolo[2,3-d]pyrimidine-6-carboxylic acid, has been used as a starting compound for the synthesis of iodomethylpyrimido[5’,4’:4,5]-pyrrolo[2,1-c][1,4]oxazine, which is a promising precursor for creating new tricyclic systems based on pyrrolo[2,3-d]pyrimidine .

Antimicrobial Activity

Studies have explored derivatives of 4-methoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amine for antimicrobial activity. One such derivative showed significant activity with a low minimum inhibitory concentration (MIC90) value and was non-cytotoxic to Vero cell lines .

Antitumor Activity

Modifications to the compound have led to the identification of derivatives that are selective and orally bioavailable inhibitors of PKB with in vivo antitumor activity .

Targeted Kinase Inhibitors

A series of new compounds, specifically halogenated ‘(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N’-benzylidenebenzohydrazides’, have been synthesized from this compound with high yields in the pursuit of developing more potent and effective targeted kinase inhibitors (TKIs) .

Mechanism of Action

Target of Action

Similar compounds in the 7h-pyrrolo[2,3-d]pyrimidine class have shown activity against various targets, including mycobacterium tuberculosis .

Mode of Action

It’s suggested that the compound interacts with its targets, leading to changes that inhibit the growth of the target organism or cell .

Biochemical Pathways

Related compounds have been shown to impact various biochemical pathways, leading to downstream effects such as the inhibition of cell growth .

Pharmacokinetics

It’s noted that potent compounds in the 7h-pyrrolo[2,3-d]pyrimidine series have a clogp value less than 4 and a molecular weight less than 400, suggesting favorable drug-likeness and potential for good bioavailability .

Result of Action

Related compounds have shown in vitro activity against the green fluorescent protein (gfp) reporter strain of mycobacterium tuberculosis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Methoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amine. For instance, the introduction of different halogen atoms on the phenyl ring caused different effects on the antitubercular activity against the GFP reporter strain of Mtb . Additionally, storage conditions such as temperature, light, and moisture can affect the stability of the compound .

properties

IUPAC Name |

4-methoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4O/c1-12-6-4-2-3-9-5(4)10-7(8)11-6/h2-3H,1H3,(H3,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNPURSDMOWDNOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC2=C1C=CN2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70510969 | |

| Record name | 4-Methoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70510969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-methoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amine | |

CAS RN |

84955-32-8 | |

| Record name | 4-Methoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70510969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1H,5H-Benzo[ij]quinolizin-8-ol, 2,3,6,7-tetrahydro-](/img/structure/B559601.png)

![1H-Pyrrolo[2,3-d]pyrimidine-2,4-diamine](/img/structure/B559646.png)

![7H-Pyrrolo[2,3-d]pyrimidine](/img/structure/B559647.png)

![4-Amino-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B559649.png)